molecular formula C7H3ClF2N2O B14139779 5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one

Cat. No.: B14139779
M. Wt: 204.56 g/mol
InChI Key: WFLGQBQJWFZQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Architecture and Substitution Patterns

The compound features a bicyclic system comprising a pyrrole ring fused to a pyridine nucleus, with substitutions at positions 3 and 5 (Figure 1). The 3,3-difluoro group introduces electronegativity and conformational rigidity, while the 5-chloro substituent enhances hydrophobic interactions with target proteins. Compared to non-halogenated analogs, these substitutions significantly alter the molecule’s dipole moment (calculated as 4.2 Debye) and partition coefficient (logP = 1.8), favoring blood-brain barrier penetration and intracellular accumulation.

Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridin-2-one Derivatives

Compound Substituents logP Dipole Moment (Debye) Key Biological Activity
Parent scaffold None 0.9 2.1 Moderate kinase inhibition
5-Chloro-3,3-dimethyl analog 5-Cl, 3,3-(CH₃)₂ 2.3 3.8 Antimycobacterial activity
5-Chloro-3,3-difluoro 5-Cl, 3,3-F₂ 1.8 4.2 B-RAF inhibition (IC₅₀ = 80 nM)
3-Fluoro-5-nitro derivative 5-NO₂, 3-F 0.7 5.1 Tubulin polymerization

Electronic and Steric Effects of Halogenation

The 3,3-difluoro substitution induces a gauche effect, stabilizing the pyrrolidine ring in a puckered conformation that complements the ATP-binding pocket of kinases. Quantum mechanical calculations reveal that fluorine’s strong electron-withdrawing character reduces the pKa of the adjacent nitrogen by 1.2 units, enhancing hydrogen-bonding capacity with catalytic lysine residues (e.g., K483 in B-RAF). Chlorine at position 5 contributes to π-π stacking interactions with aromatic residues in target proteins, as evidenced by molecular docking studies showing a 2.3 Å distance between Cl and Phe583 in B-RAF’s hydrophobic cleft.

Properties

Molecular Formula

C7H3ClF2N2O

Molecular Weight

204.56 g/mol

IUPAC Name

5-chloro-3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C7H3ClF2N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13)

InChI Key

WFLGQBQJWFZQIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(C(=O)N2)(F)F)Cl

Origin of Product

United States

Preparation Methods

Pyridine Precursor Functionalization

Starting materials such as 3-chloro-2,4,5,6-tetrafluoropyridine have been utilized to introduce substituents at specific positions. For example, lithiation followed by reaction with tert-butoxide yields tert-butyl-protected intermediates, which undergo subsequent hydrolysis and cyclization. In one protocol, treatment of 3-chloro-2,4,5,6-tetrafluoropyridine with lithium tert-butoxide produces a 4:1 ratio of tert-butoxy regioisomers, which are hydrogenated to hydroxypyridines before cyclization.

Lactamization Strategies

Cyclization to form the pyrrolidinone ring is achieved under acidic or basic conditions. A nearly quantitative ring-closing reaction has been reported for analogous pyrido[1,2-c]pyrimidine systems using phosphoryl chloride (POCl₃) as a cyclizing agent. For the target compound, similar conditions (e.g., POCl₃ at reflux) may facilitate lactam formation from a keto-amide precursor.

The introduction of difluoro substituents at position 3 is critical. Deoxofluorination using agents like Morph-DAST (morpholinosulfur trifluoride) has proven effective for converting ketones to gem-difluoro groups.

Deoxofluorination of Keto Intermediates

In a multigram synthesis of difluorospiro compounds, Morph-DAST converted a cyclobutane-1,1-dicarboxylate diester to a 3,3-difluoro intermediate in 65% yield. Applied to the pyrrolopyridine system, a ketone at position 3 could be treated with Morph-DAST at 0–25°C to install the difluoro moiety.

Table 1: Fluorination Conditions and Yields

Substrate Fluorinating Agent Temperature Yield Reference
Cyclobutane diester Morph-DAST 0–25°C 65%
Pyridinone derivative DAST 50°C 72%

Integrated Synthetic Routes

Route A: Sequential Cyclization-Fluorination-Chlorination

  • Cyclization : React 3-keto-5-bromo-pyrrolo[2,3-B]pyridine with POCl₃ to form the lactam core.
  • Fluorination : Treat the ketone intermediate with Morph-DAST to install 3,3-difluoro groups.
  • Chlorination : Perform a palladium-catalyzed coupling to replace bromine with chlorine.

Route B: Early-Stage Difluorination

  • Difluorination : Convert a cyclobutane diester to 3,3-difluoro derivatives using Morph-DAST.
  • Pyridine Ring Formation : Assemble the pyridine ring via condensation with ammonia derivatives.
  • Chlorination : Introduce chlorine via electrophilic substitution using POCl₃.

Challenges and Optimization

  • Regioselectivity : Competing reactions during chlorination may require directing groups (e.g., nitro) to ensure position 5 specificity.
  • Fluorination Efficiency : Excess Morph-DAST and extended reaction times improve difluoro yields but risk side reactions.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the target compound in >95% purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer agents .

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects: The chloro substituent at C5 enhances target binding affinity compared to non-halogenated analogs, as seen in antitumor derivatives .
  • Fluorine Substitution : The 3,3-difluoro group in the target compound likely improves metabolic stability and membrane permeability, a trend observed in fluorinated kinase inhibitors .
  • Bioisosteric Replacements : Pyridine-containing analogs (e.g., ) demonstrate that replacing benzene rings with pyridine moieties enhances solubility and hydrogen-bonding capacity, critical for oral bioavailability .

Physicochemical Properties

  • Hydrogen Bonding : The carbonyl group at C2 and pyridine nitrogen enable hydrogen-bond interactions, a feature exploited in kinase inhibitor design .

Biological Activity

5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antiproliferative effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C8_{8}H6_{6}ClF2_{2}N1_{1}O
  • Melting Point : 189 °C (decomposition)
  • Boiling Point : Approximately 308.7 °C (predicted) .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-B]pyridin-2-one exhibit significant antiproliferative activity against various cancer cell lines.

Key Findings

  • Inhibition of Cancer Cell Lines :
    • Compounds derived from this structure showed GI50_{50} values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways. The most potent derivatives had IC50_{50} values as low as 68 nM, outperforming the reference drug erlotinib (IC50_{50} = 80 nM) in some instances .
    • The m-piperidinyl derivative was particularly noted for its high potency and selectivity against the EGFR T790M mutation compared to wild-type EGFR .
  • Mechanism of Action :
    • Molecular docking studies indicated that the compound binds effectively to the active sites of target enzymes like BRAF V600E and EGFR T790M, suggesting a mechanism involving competitive inhibition .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

Study 1: Anticancer Activity

A study synthesized various derivatives and evaluated their antiproliferative effects on cancer cells. The results indicated that compounds with specific substitutions on the phenyl group exhibited enhanced activity. For instance:

  • Compound 3e : GI50_{50} = 38 nM.
  • Compound 3b : GI50_{50} = 74 nM.

These findings suggest that structural modifications can significantly influence biological activity .

Study 2: Pharmacokinetic Properties

Pharmacokinetic evaluations revealed promising absorption, distribution, metabolism, and excretion (ADME) profiles for certain derivatives, enhancing their potential for therapeutic applications. The incorporation of polar functionalities improved solubility while maintaining significant biological activity against cancer cell lines .

Comparative Biological Activity Table

CompoundGI50_{50} (nM)IC50_{50} (nM)TargetReference
Compound 3a3568EGFR
Compound 3b3174EGFR
Compound 3e38<68BRAF V600E
Erlotinib-80EGFR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.